Alogliptin Impurity 14

Description

Alogliptin Impurity 14 is a process-related or degradation product identified during the synthesis or storage of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. For alogliptin, enantiomer impurities have been analyzed using high-performance liquid chromatography (HPLC) with chiral stationary phases, underscoring the importance of stereochemical purity .

Structure

3D Structure

Properties

Molecular Formula |

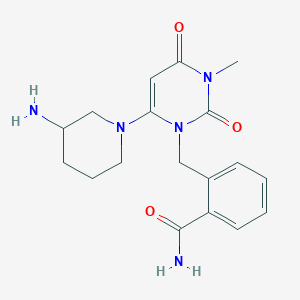

C18H23N5O3 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzamide |

InChI |

InChI=1S/C18H23N5O3/c1-21-16(24)9-15(22-8-4-6-13(19)11-22)23(18(21)26)10-12-5-2-3-7-14(12)17(20)25/h2-3,5,7,9,13H,4,6,8,10-11,19H2,1H3,(H2,20,25) |

InChI Key |

ZPQGJFOSCXMLAC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C(=O)N)N3CCCC(C3)N |

Origin of Product |

United States |

Preparation Methods

The preparation of Alogliptin Impurity 14 involves several synthetic routes and reaction conditions. One common method includes the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These bases are used in the preparation of alogliptin and can lead to the formation of impurities, including this compound . The industrial production methods often involve liquid chromatography–mass spectrometry (LC–MS) to estimate and control the quantities of these impurities .

Chemical Reactions Analysis

Alogliptin Impurity 14 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium acetate and formic acid . The major products formed from these reactions are often monitored using LC–MS to ensure that the levels of impurities are within the allowed limits .

Scientific Research Applications

Analytical Methods

Alogliptin Impurity 14 is primarily utilized in analytical chemistry to monitor and quantify impurities in alogliptin formulations. High-performance liquid chromatography (HPLC) is a common technique employed for this purpose. Recent studies have demonstrated that specific chromatographic conditions can effectively separate alogliptin and its impurities, including Impurity 14, ensuring the quality of pharmaceutical products.

Key Findings:

- Detection Limits: The detection limit for various impurities, including this compound, has been established through rigorous testing. For instance, one study reported a separation degree between impurity peaks higher than 1.5, indicating good specificity and sensitivity of the method used .

- Chromatographic Conditions: The use of cyanoalkysilane bonded silica gel columns with gradient elution has proven effective in isolating this compound from other components in alogliptin benzoate preparations .

Quality Control in Pharmaceutical Formulations

The presence of impurities like this compound is critical in the quality control processes of pharmaceutical formulations. Regulatory agencies require thorough assessment and reporting of impurities to ensure drug safety and efficacy.

Applications:

- Stability Studies: this compound is involved in stability testing of alogliptin formulations to assess how various environmental factors affect the integrity of the drug over time.

- Safety Evaluations: Research indicates that understanding the profile of impurities such as this compound can help predict potential adverse effects related to drug metabolism and excretion .

Formulation Development

The formulation of alogliptin-based drugs often necessitates the incorporation of various excipients and stabilizers. This compound plays a role in evaluating how these components interact with the active pharmaceutical ingredient (API).

Case Studies:

- Topical Formulations: In studies exploring topical applications, this compound has been used to assess the efficacy of formulations designed for skin conditions. The interaction between impurities and formulation components can influence therapeutic outcomes .

- Emulsion Systems: Research into emulsion formulations has highlighted the importance of understanding how impurities like this compound affect the stability and release profiles of active ingredients .

Pharmacological Insights

Investigating this compound provides insights into the pharmacological properties of alogliptin itself. Understanding how impurities influence drug action can lead to improved therapeutic strategies.

Research Highlights:

- Bioavailability Studies: Studies have shown that certain impurities can affect the bioavailability of drugs. By studying this compound, researchers can better understand its impact on the overall pharmacokinetics of alogliptin .

- Toxicological Assessments: The safety profile of alogliptin may be influenced by its impurities. Research focusing on this compound helps elucidate potential toxicological concerns associated with long-term use or high-dose scenarios .

Mechanism of Action

Comparison with Similar Compounds

Analytical and Regulatory Considerations

Alogliptin impurities are monitored using chiral HPLC methods to resolve enantiomers, ensuring compliance with pharmacopeial standards (e.g., USP, EP) . In contrast, sitagliptin impurities are quantified via reversed-phase LC-MS, highlighting method diversity based on impurity polarity .

Biological Activity

Alogliptin Impurity 14 is a byproduct associated with the pharmaceutical agent alogliptin, which is primarily utilized for managing type 2 diabetes. Understanding the biological activity of this impurity is crucial, as impurities can significantly influence the therapeutic efficacy and safety profiles of pharmaceutical formulations. This article delves into the biological activity of this compound, exploring its synthesis, potential effects, and relevance in drug development.

Alogliptin is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 inhibitors play a vital role in enhancing insulin secretion in response to meals and reducing glucagon levels, thereby aiding in blood glucose control. Alogliptin itself has shown effective inhibition of DPP-4 with an IC50 value of approximately 6.9 nM, making it more potent than other inhibitors like sitagliptin and vildagliptin .

Synthesis of this compound

The synthesis of this compound typically involves complex multi-step processes that utilize readily available starting materials. The methods described in patent literature emphasize cost-effectiveness and high yield, which are essential for pharmaceutical applications .

Key steps in the synthesis include:

- Initial Reaction: The reaction begins with a raw material that undergoes several transformations involving nucleophilic substitutions.

- Intermediate Formation: Various intermediates are formed during the process, which are crucial for the eventual production of this compound.

- Purification Steps: The final product requires purification to ensure quality, as impurities can arise from both process-related and degradation pathways .

Biological Activity and Toxicity Considerations

While specific data on the biological activity of this compound is limited, it is essential to consider that impurities may exhibit unexpected biological activities or toxicities. Research indicates that impurities can interact with biological systems differently than their parent compounds, necessitating thorough evaluation during drug development.

Potential Biological Effects

- Insulin Secretion: Given its structural similarities to alogliptin, there may be potential for this compound to influence insulin secretion indirectly.

- Toxicity Profiles: As with many pharmaceutical impurities, toxicity studies are critical to assess any adverse effects that may arise from exposure to this compound.

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding impurities in drug formulations:

- Toxicokinetics in Animal Models: In vivo studies involving alogliptin have shown significant inhibition of DPP-4 activity in various animal models. While these studies primarily focus on alogliptin itself, they underscore the necessity for similar investigations into its impurities .

- Analytical Methods Development: Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been developed to detect and quantify alogliptin and its impurities in pharmaceutical formulations . These methods are crucial for ensuring the safety and efficacy of drug products.

Data Summary

The following table summarizes key findings related to Alogliptin and its impurity:

| Parameter | Alogliptin | This compound |

|---|---|---|

| Classification | DPP-4 Inhibitor | Pharmaceutical Impurity |

| IC50 (DPP-4 Inhibition) | 6.9 nM | Unknown |

| Biological Activity | Enhances insulin secretion | Potentially active but unknown |

| Synthesis Complexity | Moderate | High |

| Toxicity Profile | Well-studied | Requires further investigation |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying Alogliptin Impurity 14 in pharmaceutical formulations?

- Methodological Answer : this compound can be identified and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or UV detection. Specificity is established by spiking the drug substance with known impurities and demonstrating accuracy and precision in recovery experiments. For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Purity is ensured through rigorous synthesis protocols, including step-by-step monitoring using thin-layer chromatography (TLC) or HPLC. Post-synthesis, purification techniques like recrystallization or column chromatography are applied. Elemental analysis and spectral data (e.g., IR, NMR) must confirm the compound’s identity and purity (>95%) .

Q. What regulatory guidelines govern the control of this compound in pharmaceuticals?

- Methodological Answer : The International Council for Harmonisation (ICH) Q3D and USP <232>/<233> guidelines outline limits for elemental impurities. For organic impurities like this compound, ICH Q2(R2) mandates validation of analytical procedures, including specificity, linearity, and accuracy. Toxicity studies are required only if impurities cannot be qualified via structural or metabolic data .

Advanced Research Questions

Q. How can researchers address heterogeneity in studies involving this compound, particularly in pharmacokinetic analyses?

- Methodological Answer : Heterogeneity in baseline characteristics or study durations (e.g., in NMAs) requires robust statistical adjustments, such as Bayesian hierarchical models or meta-regression. Sensitivity analyses should test the impact of outlier studies. Predefined inclusion criteria (e.g., consistent assay methods, patient cohorts) minimize variability .

Q. What advanced techniques are used for structural elucidation of degradation products related to this compound?

- Methodological Answer : Degradation pathways are mapped using forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions). Advanced techniques like tandem mass spectrometry (MS/MS) and 2D NMR resolve complex fragmentation patterns. Computational tools (e.g., molecular docking) predict reactivity and stability of degradation products .

Q. How can researchers validate analytical methods for this compound in the presence of co-eluting excipients or metabolites?

- Methodological Answer : Method validation requires:

- Specificity : Spiking drug products with excipients/metabolites and demonstrating no interference via chromatographic resolution (Rs > 2.0).

- Robustness : Testing variations in mobile phase pH, column temperature, and flow rate.

- Stability-indicating assays : Stress testing under thermal, photolytic, and hydrolytic conditions .

Q. What strategies are effective for isolating trace-level this compound from complex matrices?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enhances recovery. For trace analysis (<0.1%), ultra-high-performance LC (UHPLC) with sub-2µm particles improves sensitivity. Isotope dilution mass spectrometry (IDMS) corrects matrix effects .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported pharmacokinetic data for Alogliptin and its impurities?

- Methodological Answer : Discrepancies often arise from differences in assay methodologies (e.g., ELISA vs. LC-MS/MS) or patient populations (e.g., renal impairment). Cross-validation using standardized protocols and stratified subgroup analyses (e.g., by renal function) clarify confounding factors .

Q. What experimental designs mitigate risks of false-positive impurity identification?

- Methodological Answer : False positives are reduced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.